Methyl 3-(4-methylanilino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylanilino)but-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of butenoate, featuring a methylanilino group attached to the butenoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methylanilino)but-2-enoate can be synthesized through the reaction of methyl 3-bromo-2-butenoate with 4-methylaniline. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester or anilino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methylanilino)but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-butenoate: An olefin ester with similar structural features but lacking the anilino group.
Methyl 3-methoxyacrylate: Another ester with a methoxy group instead of the anilino group.
Methyl cinnamate: Contains a phenyl group attached to the butenoate backbone
Uniqueness
Methyl 3-(4-methylanilino)but-2-enoate is unique due to the presence of the methylanilino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
CAS No. |
920312-52-3 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(4-methylanilino)but-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-9-4-6-11(7-5-9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3 |
InChI Key |
PFOUNZPLBQOTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.